3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide
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Overview
Description
3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C5H9ClO3S It is a member of the tetrahydrothiophene family, characterized by a sulfur atom in a five-membered ring structure
Scientific Research Applications
3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can be attributed to the compound’s ability to form stable complexes with these biomolecules, potentially altering their activity and function . For instance, it may act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the expression of certain genes, thereby altering the cellular response to various stimuli. Additionally, it can impact metabolic processes by interacting with key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. The compound may also induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to alterations in the overall metabolic state of the cell, affecting energy production, biosynthesis, and other critical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The distribution of the compound can influence its activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its interactions with other biomolecules, thereby modulating its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide typically involves the chlorination and methoxylation of tetrahydrothiophene 1,1-dioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracetic acid (CH3CO3H).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted tetrahydrothiophene derivatives.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methoxypyridine
- 5-Chloro-3-iodo-2-methoxypyridine
- 5-Chloro-2,3-dimethoxyisonicotinaldehyde
Uniqueness
Compared to similar compounds, 3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide is unique due to its tetrahydrothiophene ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
3-chloro-4-methoxythiolane 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3S/c1-9-5-3-10(7,8)2-4(5)6/h4-5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWROUAVGMYMLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CS(=O)(=O)CC1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391855 |
Source
|
Record name | 3-Chloro-4-methoxy-1lambda~6~-thiolane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52200-83-6 |
Source
|
Record name | 3-Chloro-4-methoxy-1lambda~6~-thiolane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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